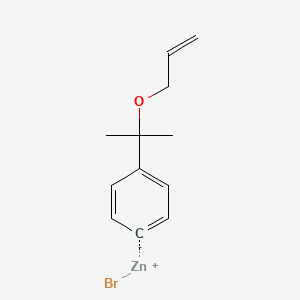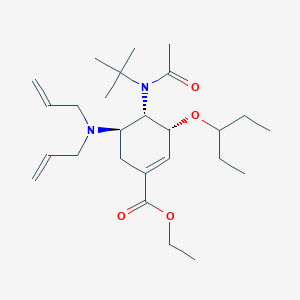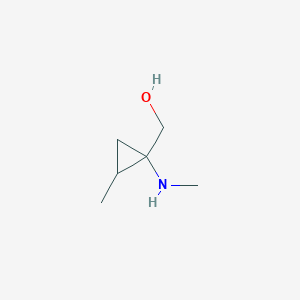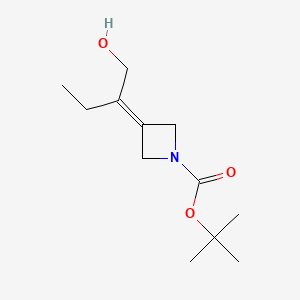![molecular formula C13H18BrNZn B14899812 4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)
4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions. This compound is particularly useful in the field of organometallic chemistry, where it serves as a key intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide typically involves the reaction of 4-bromomethylbenzene with 2-methylpiperidine, followed by the addition of zinc bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of the intermediate: 4-bromomethylbenzene reacts with 2-methylpiperidine in the presence of a base such as potassium carbonate to form 4-[(2-Methyl-1-piperidino)methyl]benzene.
Formation of the organozinc compound: The intermediate is then treated with zinc bromide in an appropriate solvent like tetrahydrofuran (THF) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium catalysts, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and in solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals, especially those targeting specific biological pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide: This compound has a similar structure but with additional methyl groups on the piperidine ring, which can affect its reactivity and steric properties.
2-[(4-Methyl-1-piperidino)methyl]phenylmagnesium bromide: This Grignard reagent is similar in structure but contains magnesium instead of zinc, leading to different reactivity and applications.
Uniqueness
4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide is unique due to its specific reactivity profile and its ability to form stable organozinc intermediates. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H18BrNZn |
|---|---|
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h3-4,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CXYKPQWOJULQGI-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCCN1CC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
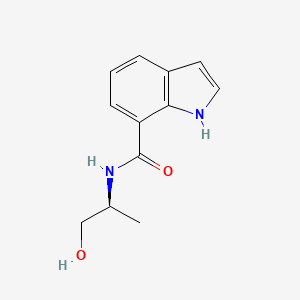

![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
